molecular formula C18H15BrN6O2 B2999206 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 931931-50-9

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2999206
CAS RN: 931931-50-9
M. Wt: 427.262
InChI Key: GDAVVMIPDRIOPY-UHFFFAOYSA-N
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Description

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15BrN6O2 and its molecular weight is 427.262. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds containing 1,2,4-triazole and 1,2,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial activities. These compounds were obtained through various synthetic routes involving primary amines and have shown good to moderate activities against a range of microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010). A similar study synthesized 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives without solvent, which were also characterized for their antimicrobial activity, underscoring the significance of these structures in the development of new antimicrobial agents (Kaneria et al., 2016).

Anticancer Evaluation

The anticancer potential of 1,2,4-oxadiazole and 1,2,4-triazole derivatives has been explored through the synthesis of compounds tested against various human cancer cell lines. These studies found that certain derivatives exhibit good to moderate activity, suggesting their utility in anticancer drug development (Yakantham et al., 2019).

Photoinduced Molecular Rearrangements

Research into the photochemistry of 1,2,4-oxadiazoles has revealed the potential for photoinduced molecular rearrangements, leading to the formation of 1,2,4-triazoles among other structures. These findings highlight the versatility of 1,2,4-oxadiazoles in synthetic chemistry and their potential applications in developing novel compounds with unique properties (Buscemi et al., 1996).

Antileishmanial and Nematocidal Activities

Derivatives of 1,2,4-triazole and 1,2,4-oxadiazole have been investigated for their antileishmanial and nematocidal activities. These studies have identified compounds with significant activity against Leishmania species and nematodes, suggesting the potential of these chemical structures in developing new treatments for parasitic infections (Süleymanoğlu et al., 2017); (Liu et al., 2022).

properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O2/c1-10-3-8-14(26-2)13(9-10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-4-6-12(19)7-5-11/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAVVMIPDRIOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine

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